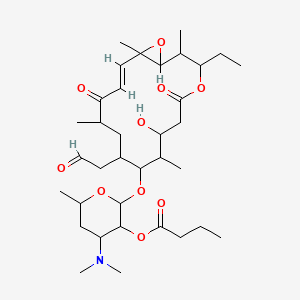

Rosaramicin butyrate

Description

Contextualization within the Macrolide Antibiotic Class

Macrolide antibiotics are characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars are attached. This structural hallmark is central to their mechanism of action. Macrolides primarily function by inhibiting bacterial protein synthesis nih.govebsco.comwikipedia.orgpharmgkb.orgpnas.org. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET) nih.govebsco.compnas.orgnih.gov. This interaction interferes with the translocation step of protein synthesis, effectively halting the elongation of bacterial polypeptide chains and thereby inhibiting bacterial growth ebsco.compharmgkb.orgpnas.orgbiosynth.com. While often described as bacteriostatic, macrolides can exhibit bactericidal properties at higher concentrations ebsco.com. Rosaramicin (B1679535) itself is classified as a 16-membered macrolide antibiotic, similar in structure and function to erythromycin (B1671065) but with some noted differences in its spectrum of activity smolecule.comwikipedia.orgncats.iosemanticscholar.org.

Historical Perspective of Rosaramicin Discovery and Derivatives Research

Rosaramicin was first isolated from the fermentation products of the actinomycete Micromonospora rosaria smolecule.comsemanticscholar.orgcymitquimica.comguidetopharmacology.orgmcmaster.caebi.ac.ukasm.org. Its discovery and subsequent research placed it within the established framework of macrolide antibiotics. Early studies highlighted its antibacterial properties, noting its efficacy against a range of Gram-positive bacteria and some Gram-negative organisms, sometimes showing greater activity than erythromycin against certain pathogens wikipedia.orgncats.iosemanticscholar.orgresearchgate.net. The scientific community has explored various derivatives of rosaramicin to potentially enhance its therapeutic profile, including modifications to its structure to alter potency, spectrum of activity, or administration suitability google.comjmb.or.krnih.gov. This ongoing research into rosaramicin derivatives underscores the continuous effort to harness and improve upon natural antibiotic scaffolds.

Current Gaps and Future Directions in Rosaramicin Butyrate (B1204436) Research

While rosaramicin butyrate exhibits antibacterial activity, research in this area, like much of antibiotic development, faces the persistent challenge of bacterial resistance biosynth.comontosight.ai. Current research efforts are focused on understanding and potentially overcoming these resistance mechanisms. Gaps in knowledge may lie in the comprehensive characterization of this compound's specific pharmacokinetic and pharmacodynamic properties, as well as its precise spectrum of activity against contemporary resistant strains. Future directions in this compound research likely involve further exploration of its efficacy in combating drug-resistant bacteria, investigating potential synergistic effects when used in combination therapies, and detailed studies to fully elucidate its safety and therapeutic potential in various preclinical models.

Compound Nomenclature and Key Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Source/Origin |

| Rosaramicin | 35834-26-5 | C31H51NO9 | 581.7 | Micromonospora rosaria smolecule.comwikipedia.orgsemanticscholar.orgcymitquimica.comguidetopharmacology.orgmcmaster.caebi.ac.ukasm.orgnih.govnih.gov |

| This compound | 55103-30-5 | C35H57NO10 | 651.8 | Derivative of Rosaramicin ontosight.ainih.govncats.iogenome.jpgoogle.comgoogle.comgoogleapis.com |

General Antibacterial Activity Profile

| Bacterial Type/Pathogen | Reported Activity | Notes |

| Gram-positive bacteria | Active | Exhibits broad-spectrum activity biosynth.comsmolecule.comsemanticscholar.orgcymitquimica.comontosight.ainih.gov. |

| Gram-negative bacteria | Some Activity | Shows greater in vitro activity against certain Gram-negative organisms compared to erythromycin wikipedia.orgncats.iosemanticscholar.orgresearchgate.net. |

| Neisseria gonorrhoeae | Active | High activity reported ncats.ioebi.ac.uknih.gov. |

| Chlamydia trachomatis | Active | High activity reported ncats.ioebi.ac.uknih.gov. |

| Ureaplasma urealyticum | Active | High activity reported ncats.ioebi.ac.uknih.gov. |

| Mycoplasma hominis | Active | High activity reported ncats.ioebi.ac.uknih.gov. |

| Staphylococcus aureus | Active | Including strains resistant to other antibiotics; some derivatives show enhanced activity biosynth.comjmb.or.kr. |

| Campylobacter species | Active | Differential lethality observed between subspecies ebi.ac.uk. |

Structure

2D Structure

Properties

Molecular Formula |

C35H57NO10 |

|---|---|

Molecular Weight |

651.8 g/mol |

IUPAC Name |

[4-(dimethylamino)-2-[[(14E)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate |

InChI |

InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+ |

InChI Key |

BXRFQJOFRKZZPI-FYWRMAATSA-N |

Isomeric SMILES |

CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(/C=C/C(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |

Canonical SMILES |

CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |

Origin of Product |

United States |

Biosynthesis and Biotechnological Production Methodologies

Microbial Origin and Fermentation Processes of Rosaramicin (B1679535) Precursors

The biosynthesis of rosaramicin is primarily attributed to specific actinomycete bacteria. The fermentation processes involving these microorganisms are complex and require careful optimization to maximize the production of the desired compound.

Rosaramicin is a macrolide antibiotic naturally produced by the bacterium Micromonospora rosaria. While the genus Streptomyces is renowned for its prolific production of a wide array of antibiotics, direct production of rosaramicin by Streptomyces species has not been documented. However, a recombinant Streptomyces venezuelae strain has been effectively utilized as a microbial catalyst in the biotransformation of rosaramicin into a new analog. nih.gov

The primary producer, Micromonospora rosaria, is a filamentous bacterium that synthesizes rosaramicin through a complex biosynthetic pathway. Strains of M. rosaria, such as NRRL 3718, are maintained and used for both research and industrial production.

To enhance the productivity of rosaramicin, optimization of the fermentation medium and culture conditions is crucial. A chemically defined medium has been developed for a mutant strain of Micromonospora rosaria (NRRL 3718) to achieve higher yields. nih.gov Key components and conditions include:

Carbon and Nitrogen Sources: Soluble starch and L-asparagine have been identified as the most effective carbon and nitrogen sources, respectively. nih.gov

Mineral Salts: The presence of specific ions has a stimulatory effect on rosaramicin biosynthesis. These include magnesium (MgSO₄·7H₂O), zinc (ZnSO₄·7H₂O), iron (FeSO₄·7H₂O), copper (CuSO₄·5H₂O), and manganese (MnSO₄·(4-6)H₂O). nih.gov

pH and Temperature: The optimal pH and temperature for fermentation are critical for microbial growth and metabolite production.

Aeration: An adequate supply of oxygen is necessary for the aerobic fermentation process.

A study on the improvement of a synthetic medium for rosaramicin production identified the following optimized composition, which resulted in a productivity of 230 μg/ml. nih.gov

| Component | Concentration |

| Soluble Starch | 4% |

| L-Asparagine | 0.15% |

| K₂HPO₄ | 0.075% |

| CaCO₃ | 0.6% |

| MgSO₄·7H₂O | 0.05% |

| FeSO₄·7H₂O | 10⁻⁴ M |

| CuSO₄·5H₂O | 10⁻⁵ M |

| ZnSO₄·7H₂O | 10⁻⁵ M |

| MnSO₄·(4-6)H₂O | 10⁻⁶ M |

| Optimal Temperature | 28 to 29°C |

| Required Air Supply | ~40 mmol of O₂ liter⁻¹·h⁻¹·atm⁻¹ |

Genetic Engineering and Mutational Biosynthesis Approaches

Advances in genetic engineering have provided powerful tools to manipulate the biosynthetic pathways of natural products like rosaramicin. These techniques are employed to increase yield and to create novel analogs with improved or different biological activities.

The biosynthetic gene cluster for rosaramicin in Micromonospora rosaria contains genes encoding enzymes responsible for the assembly of the macrolide backbone and its subsequent modifications. Key among these are the cytochrome P450 enzymes.

The cytochrome P450 enzyme-encoding genes, rosC and rosD, have been cloned from the rosaramicin biosynthetic gene cluster of M. rosaria IFO13697. nih.gov The functions of the proteins RosC and RosD have been demonstrated through gene disruption and complementation experiments. nih.gov These enzymes are involved in key oxidative steps in the later stages of rosaramicin biosynthesis. nih.govoup.com Specifically, RosC catalyzes a two-step oxidation to form the C-20 formyl group, and RosD is responsible for the epoxidation at C-12/13 of the macrolactone ring. nih.govoup.com

Manipulation of these genes has led to the generation of rosaramicin analogs. For instance, bioconversion experiments using E. coli expressing RosC have demonstrated its ability to convert rosaramicin into 20-carboxyrosamicin through a three-step oxidation reaction. oup.com This highlights the potential of using these enzymes to create novel derivatives.

Furthermore, the introduction of D-mycinose biosynthesis genes from Micromonospora griseorubida into M. rosaria has resulted in the production of mycinosyl rosamicin derivatives, which are novel analogs of the parent compound. nih.gov

Protoplast fusion is a genetic recombination technique that has been successfully applied to Micromonospora rosaria to improve strain characteristics, including antibiotic production. This method involves the removal of the cell wall to form protoplasts, which are then fused to allow for the exchange of genetic material.

High-frequency fusion of M. rosaria protoplasts can be induced using polyethylene glycol (PEG). Studies have shown that a 50% (wt/vol) concentration of PEG 1,000 is optimal for this process. This technique has been used to cross auxotrophic (nutritionally deficient) strains, resulting in a high frequency of true recombinants, sometimes exceeding 10%.

A significant application of this technique has been in the restoration of antibiotic production. When rosamicin-nonproducing (ros⁻) strains of M. rosaria were crossed via protoplast fusion, approximately 5% of the resulting prototrophic recombinants regained the ability to produce rosaramicin (ros⁺). This indicates that protoplast fusion can be a valuable tool for strain improvement programs aimed at enhancing antibiotic yields.

Biotransformation and Semisynthetic Derivatization of Rosaramicin

Biotransformation utilizes microbial cells or their enzymes to carry out specific chemical modifications on a substrate, in this case, rosaramicin. This approach, along with semisynthetic chemical modifications, allows for the creation of novel derivatives with potentially improved properties.

A notable example of rosaramicin biotransformation involves the use of a recombinant Streptomyces venezuelae strain. This microbial catalyst was used to convert rosamicin into 10,11-dihydrorosamicin. nih.gov This new analog demonstrated a 2- to 4-fold higher antibacterial activity against two strains of methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound. nih.gov This demonstrates the potential of biotransformation to enhance the therapeutic efficacy of existing antibiotics. nih.gov

Another identified derivative is 20-bis-ureidorosaramicin, which was isolated as a major metabolite of rosaramicin from human urine. nih.govebi.ac.uk This compound represents a product of in vivo biotransformation. The structure of this metabolite was confirmed through spectroscopic data and by comparison with a synthetically prepared authentic sample. ebi.ac.uk

Microbial Catalysis for Targeted Structural Modifications

Microbial biotransformation serves as a versatile strategy for the targeted structural modification of existing antibiotic scaffolds to create novel therapeutic agents. nih.gov This approach utilizes whole microbial cells as biocatalysts to perform specific chemical reactions on a substrate molecule. In the context of rosaramicin, various microorganisms have been employed to introduce structural diversity.

One notable example involves the structural modification of M-4365 G2, a biosynthetic precursor of rosamicin. When M-4365 G2 is introduced to various macrolide-producing microorganisms, two primary modifications have been observed: the attachment of an acetyl group at the C3 hydroxyl position and the reduction of the carbonyl function at the C9 position. researchgate.net This demonstrates the potential of using different microbial systems to achieve specific and targeted chemical changes on the rosaramicin core structure.

Another successful application of microbial catalysis is the generation of mycinosyl deoxysugar-attached rosamicins. This was achieved by feeding the chemically de-epoxidized aglycone of rosamicin to a randomly mutated strain of the mycinamicin-producing bacterium, Micromonospora polytrota. researchgate.net The mutant strain was capable of glycosylating the rosaramicin precursor, showcasing the utility of engineered microbial strains in producing hybrid macrolide antibiotics.

Furthermore, the introduction of the D-mycinose biosynthetic gene cluster from Micromonospora griseorubida into the rosamicin-producing organism, Micromonospora rosaria, has led to the production of mycinosyl rosamicin derivatives through an engineered biosynthesis approach. researchgate.net

These examples highlight the power of microbial catalysis in generating a variety of rosaramicin derivatives with potentially improved biological activities. The selection of the microbial catalyst is crucial as it determines the type of structural modification achieved.

| Substrate | Microbial Catalyst | Modification | Product |

|---|---|---|---|

| M-4365 G2 (Rosaramicin precursor) | Various macrolide-producing microorganisms | Acetylation at C3-OH, Reduction of C9-carbonyl | C3-acetylated and C9-reduced derivatives |

| De-epoxidized rosaramicin aglycone | Mutant strain of Micromonospora polytrota | Glycosylation with mycinose | Mycinosyl deoxysugar-attached rosamicins |

| Rosaramicin biosynthetic pathway in M. rosaria | Engineered Micromonospora rosaria (with D-mycinose biosynthesis genes) | Glycosylation with mycinose | Mycinosyl rosamicin derivatives |

Enzymatic Conversions and Post-Polyketide Synthase (PKS) Modifications

The biosynthesis of rosaramicin involves a series of enzymatic modifications that occur after the formation of the initial macrolactone ring by the polyketide synthase (PKS) machinery. These post-PKS modifications are crucial for the final structure and biological activity of the antibiotic. Key enzymes involved in this process are cytochrome P450 monooxygenases, which catalyze specific oxidation reactions. nih.gov

In the biosynthesis of rosamicin by Micromonospora rosaria, two specific cytochrome P450 enzymes, RosC and RosD, play pivotal roles. nih.gov The functions of these enzymes have been elucidated through gene disruption, complementation, and bioconversion experiments using Escherichia coli expressing these enzymes. nih.gov

RosD is an epoxidase that catalyzes the formation of an epoxide group at the C-12/13 position of the macrolactone ring. nih.gov RosC, on the other hand, is a multifunctional enzyme that catalyzes a three-step oxidation of the C-20 methyl group to a formyl group. nih.gov This process involves hydroxylation, formylation, and carboxylation steps. nih.gov

The proposed main biosynthetic pathway from the first desosaminyl rosaramicin intermediate, 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E), involves the following steps:

Epoxidation of the C-12/13 double bond of RS-E by RosD to form RS-B.

A subsequent two-step oxidation (hydroxylation and dehydrogenation) of RS-B at the C-20 position by RosC to yield rosamicin. nih.gov

Bioconversion studies with E. coli expressing RosC and RosD have confirmed these enzymatic functions. For instance, E. coli expressing RosD converted RS-E into RS-B, and also converted intermediates with a C-12/13 double bond (RS-C and RS-D) into their corresponding epoxidated forms (RS-A and rosamicin). nih.gov

| Enzyme | Enzyme Class | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| RosD | Cytochrome P450 Epoxidase | Catalyzes epoxidation of the C-12/13 double bond | 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E), RS-C, RS-D | RS-B, RS-A, Rosamicin |

| RosC | Cytochrome P450 Monooxygenase | Catalyzes a 3-step oxidation at C-20 (hydroxylation, formylation, carboxylation) | RS-B, RS-E | Rosamicin, RS-C, RS-D |

Synthesis of Key Analogs (e.g., 10,11-Dihydrorosaramicin)

The targeted synthesis of specific rosaramicin analogs with potentially enhanced biological activity is a key objective in antibiotic development. A prime example of this is the production of 10,11-dihydrorosaramicin, a reduced macrolide, through a microbial biotransformation approach. nih.gov

This novel analog was created from the parent rosamicin macrolide using a recombinant strain of Streptomyces venezuelae as the microbial catalyst. nih.gov The engineered strain possesses the necessary enzymatic machinery to catalyze the reduction of the double bond at the 10,11-position of the rosaramicin molecule. The chemical structure of the resulting 10,11-dihydrorosaramicin was confirmed through spectroscopic analysis. nih.gov

This biocatalytic approach demonstrates the feasibility of using genetically engineered microorganisms to produce specific, targeted modifications of complex natural products like rosaramicin.

| Parent Compound | Biocatalyst | Chemical Modification | Resulting Analog |

|---|---|---|---|

| Rosaramicin | Recombinant Streptomyces venezuelae | Reduction of the C10-C11 double bond | 10,11-Dihydrorosaramicin |

Mechanistic Studies of Antimicrobial Action

Ribosomal Target Interaction and Inhibition of Protein Synthesis

The core mechanism of rosaramicin (B1679535) butyrate (B1204436) involves its precise interaction with the bacterial ribosome, specifically the 50S subunit, which is responsible for peptide bond formation.

Rosaramicin and its derivatives demonstrate specific binding to the bacterial ribosome. Studies have shown that rosaramicin and its dihydroderivative bind specifically to the 70S ribosome and the 50S ribosomal subunit of Escherichia coli, with no detectable binding to the 30S subunit. nih.govebi.ac.uk Rosaramicin sodium phosphate (B84403), a related form, exhibits high-affinity binding to the 50S ribosomal subunit, with a dissociation constant (Kd) reported at 2.4 nM. vulcanchem.com The binding affinities observed for E. coli ribosomes with rosaramicin and its dihydroderivative are consistent with their minimal inhibitory concentrations against microorganisms. nih.gov Generally, macrolides are known to bind to the 50S subunit of bacterial ribosomes. wikipedia.orgpharmaceutical-journal.combiolife-publisher.itweizmann.ac.il

Macrolides, including rosaramicin, bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, located near the peptidyl transferase center (PTC). pharmaceutical-journal.comweizmann.ac.ilmdpi.comupc.edu.peresearchgate.net Cryo-electron microscopy (Cryo-EM) studies of rosaramicin sodium phosphate reveal its interaction with Domain V of the 23S ribosomal RNA (rRNA), forming hydrogen bonds with the A2058 nucleotide (using E. coli numbering). vulcanchem.com The A2058 region is recognized as a critical site for the activity of most 14- and 16-membered macrolides, and modifications at this site, such as methylation, can decrease macrolide binding affinities, leading to resistance. google.com Macrolides commonly interact with specific bases in domain V of 23S rRNA, including A2057, A2058, A2059, and C2611. upc.edu.pe Furthermore, the desosamine (B1220255) sugar moiety, a common feature of many macrolides, plays a significant role in binding by forming hydrogen bonds with the N1 atom of A2058, which facilitates the macrolide's occupation of the NPET. mdpi.com Rosaramicin has also been reported to bind to ribosomal proteins L18 and L19, and rosaramicin sodium phosphate shows hydrophobic contacts with the L22 protein. asm.org

The primary mechanism by which rosaramicin butyrate inhibits bacterial growth is by disrupting protein synthesis. Upon binding to the 50S ribosomal subunit, macrolides block the exit tunnel through which newly synthesized polypeptide chains emerge, thereby halting protein elongation. pharmaceutical-journal.combiolife-publisher.itweizmann.ac.ilmdpi.com Specifically, rosaramicin sodium phosphate's binding mechanism involves a steric blockade of the A-site tRNA positioning at the Peptidyl Transferase Center. vulcanchem.com This interference prevents the translocation step, a crucial movement of tRNAs and mRNA through the ribosome, effectively stopping protein synthesis. ontosight.aibiosynth.comontosight.aisciencepub.netbiolife-publisher.it Macrolides can also cause the premature dissociation of peptidyl-tRNA from the ribosome. researchgate.net The dual binding mechanism observed for rosaramicin, involving interactions with both the 23S rRNA (specifically A2058) and ribosomal protein L22, is thought to contribute to its efficacy against erythromycin-resistant strains that possess erm methyltransferase modifications. vulcanchem.com

Comparative Mechanistic Analyses with Other Macrolide Antibiotics

Rosaramicin is classified as a 16-membered macrolide, sharing structural similarities and a comparable mechanism of action with other macrolides like erythromycin (B1671065). nih.govebi.ac.ukucl.ac.be Like other macrolides, it binds to the 50S ribosomal subunit, inhibiting protein synthesis by interfering with translocation. wikipedia.orgsciencepub.netbiolife-publisher.itweizmann.ac.il While the binding sites for various macrolides are not identical, they significantly overlap, indicating a common interaction region on the ribosome. msu.ru Sixteen-membered macrolides, such as rosaramicin, tylosin, and spiramycin, have demonstrated interactions with the peptidyl transferase center and can inhibit peptidyl transferase activity. weizmann.ac.il The desosamine sugar unit is a common structural element critical for macrolide binding to the ribosome across different macrolide classes. mdpi.com Differences in the placement of the macrolide's side chains can lead to variations in bactericidal activity among different macrolides. pnas.org The methylation of A2058 in the 23S rRNA is a common resistance mechanism against macrolides like erythromycin, and rosaramicin's distinct binding interactions, including with ribosomal protein L22, may contribute to its activity against such resistant strains. pharmaceutical-journal.comvulcanchem.comupc.edu.pegoogle.comoup.com

Influence of the Butyrate Moiety on Antimicrobial Activity and Specificity

This compound is a derivative of rosaramicin where a butyrate group is esterified to one of the sugar moieties. ontosight.ai This chemical modification is primarily aimed at altering the compound's physicochemical properties, such as solubility and stability. ontosight.ai Such changes can potentially lead to an improved pharmacokinetic profile, influencing how the drug is absorbed, distributed, metabolized, and excreted. ontosight.aiontosight.ai While the specific impact of the butyrate moiety on the direct binding affinity or specificity to the ribosomal target is not extensively detailed in the provided literature, the fundamental mechanism of action—binding to the 50S subunit and inhibiting protein synthesis—is attributed to the core macrolide structure. ontosight.ai The esterification may influence cellular uptake or the precise interaction dynamics with the ribosome, but the primary inhibitory action stems from the macrolide ring and its associated sugars.

Research on Antimicrobial Efficacy and Spectrum of Activity

In Vitro Susceptibility Studies Against Diverse Bacterial Pathogens

In vitro studies have provided foundational knowledge regarding the susceptibility of different bacterial species to rosaramicin (B1679535). These investigations are crucial for understanding the potential therapeutic applications of this antibiotic.

Rosaramicin has demonstrated notable activity against various Gram-positive bacteria. Research indicates that it is bacteriostatic, inhibiting the growth of most strains of Staphylococcus aureus and various streptococci at concentrations ranging from 0.02 to 4.0 µg/ml. Furthermore, under slightly alkaline conditions (pH > 7.0), rosaramicin exhibits bactericidal (bacteria-killing) activity against S. aureus. sci-hub.se

In a study involving a rabbit model of pneumococcal meningitis, the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of rosaramicin against Streptococcus pneumoniae type III were determined to be 0.25 µg/ml and 0.5 µg/ml, respectively. nih.gov This indicates its potential to both inhibit the growth of and kill this significant respiratory pathogen.

Table 1: In Vitro Activity of Rosaramicin Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 0.02 - 4.0 | - | Bactericidal at pH > 7.0. sci-hub.se |

| Streptococcus pneumoniae Type III | 0.25 | 0.5 | Data from an experimental meningitis model. nih.gov |

A distinguishing feature of rosaramicin is its enhanced activity against Gram-negative bacteria when compared to erythromycin (B1671065). wikipedia.org Studies have shown that rosaramicin binds to the 50S ribosomal subunit of Escherichia coli, and the affinity of this binding is in good agreement with the drug's minimal inhibitory concentration against the microorganism. nih.gov While specific MIC values are not consistently reported across the literature, the compound's fundamental interaction with the bacterial ribosome underscores its mechanism of action. nih.gov

It has been noted that the activity of rosaramicin against Gram-negative bacteria is improved in more alkaline environments. sci-hub.se However, detailed quantitative data on its efficacy against key Gram-negative pathogens like Pseudomonas aeruginosa remains limited in publicly available research.

Table 2: In Vitro Activity of Rosaramicin Against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Escherichia coli | Data not available | Binds to the 50S ribosomal subunit. nih.gov |

| Pseudomonas aeruginosa | Data not available | Generally noted to have better activity than erythromycin. wikipedia.org |

Rosaramicin has shown significant promise against anaerobic and atypical bacteria. In comparative studies, its inhibitory activity against 29 clinical isolates of Bacteroides fragilis was found to be similar to that of metronidazole (B1676534) and clindamycin (B1669177). nih.govnih.gov Furthermore, its bactericidal activity was comparable to clindamycin against this important anaerobic pathogen. nih.gov

The compound is also highly active against various Mycoplasma species. doi.org One study highlighted its effectiveness against Ureaplasma urealyticum, with 32 clinical isolates being inhibited by a concentration of 0.036 µg/ml. nih.gov This suggests a potential role in treating infections caused by these atypical bacteria.

Table 3: In Vitro Activity of Rosaramicin Against Anaerobic and Atypical Bacteria

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Bacteroides fragilis | Data not available | Inhibitory activity similar to metronidazole and clindamycin. nih.govnih.gov |

| Ureaplasma urealyticum | 0.036 | Inhibition of 32 clinical isolates. nih.gov |

| Mycoplasma spp. | Data not available | Generally reported to be highly active. doi.org |

Efficacy Assessment Against Multidrug-Resistant (MDR) Phenotypes (e.g., MRSA)

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. Research into the efficacy of rosaramicin against such strains is therefore of high importance. It has been observed that some erythromycin-resistant strains of Staphylococcus aureus remain sensitive to rosaramicin, indicating a lack of complete cross-resistance. doi.org

In studies involving multiply antibiotic-resistant pneumococci, the activity of rosaramicin was found to be similar to that of erythromycin. nih.gov A promising development in this area is the biotransformation of rosaramicin into 10,11-dihydrorosamicin. This analog has demonstrated a 2- to 4-fold higher antibacterial activity against two MRSA strains when compared to the parent rosaramicin compound.

Synergistic Antimicrobial Strategies and Combination Therapies

The use of combination therapies to enhance antimicrobial efficacy and overcome resistance is a key area of modern infectious disease research.

Evaluation of Fractional Inhibitory Concentration Index (FICI) in Combinatorial Regimens

Currently, there is a notable absence of publicly available scientific literature detailing the evaluation of the Fractional Inhibitory Concentration Index (FICI) specifically for Rosaramicin butyrate (B1204436) in combination with other antimicrobial agents. Extensive searches of scholarly databases have not yielded studies that have determined FICI values or formally assessed the synergistic, additive, indifferent, or antagonistic interactions of this particular compound in combinatorial regimens.

However, the butyrate component of Rosaramicin butyrate introduces the potential for synergistic interactions, as suggested by research on short-chain fatty acids (SCFAs) in combination with other antibiotics. Butyrate and other SCFAs have been shown to enhance the activity of certain classes of antibiotics against pathogenic bacteria.

One study investigated the impact of SCFAs, including butyric acid, on the in vitro activity of new β-lactam/β-lactamase inhibitor combinations against Escherichia coli isolates. The findings indicated that the addition of SCFAs significantly restored the susceptibility of the bacterial isolates to these antibiotic combinations. This suggests a potential synergistic or potentiating effect of butyrate when used alongside other antimicrobial agents. While this research did not involve Rosaramicin, it provides a basis for hypothesizing that the butyrate moiety could positively influence the efficacy of the parent antibiotic.

The synergistic action of butyrate in combination with other antimicrobial compounds has been noted to result in a striking clearance of bacterial pathogens. Further research is warranted to explore these potential synergistic properties through dedicated studies that could elucidate the underlying molecular mechanisms.

Given the lack of direct studies on this compound, the following table summarizes the findings on the effect of SCFAs on the activity of β-lactam/β-lactamase inhibitor combinations against E. coli, which may offer insights into the potential role of the butyrate component in antimicrobial synergy.

| Combination | Bacterial Strain | Observed Effect of SCFA Addition | Reference |

| Cefoperazone/sulbactam + SCFAs (including butyric acid) | Escherichia coli | Greatly restored susceptibility of the isolates | |

| Ceftazidime/avibactam + SCFAs (including butyric acid) | Escherichia coli | Greatly restored susceptibility of the isolates | |

| Cefepime/enmetazobactam + SCFAs (including butyric acid) | Escherichia coli | Greatly restored susceptibility of the isolates |

Mechanisms of Bacterial Resistance to Rosaramicin Butyrate and Macrolides

Ribosomal Target Modification and Methylation (e.g., erm genes, A2058)

One of the most prevalent and clinically significant mechanisms of macrolide resistance involves the modification of the bacterial ribosome, specifically the 23S ribosomal RNA (rRNA). This modification typically occurs at the adenine (B156593) residue at position 2058 (A2058 in E. coli numbering) within domain V of the 23S rRNA, which is a critical binding site for macrolide antibiotics. Methylation of the N6 position of A2058, catalyzed by rRNA methyltransferases encoded by erm (erythromycin ribosome methylation) genes, sterically hinders the binding of macrolides to the ribosome nih.govnih.govfrontiersin.orgmicrobeonline.complos.orgnih.gov. This methylation can be mono- or dimethylation, with dimethylation conferring higher levels of resistance frontiersin.org.

Mutations directly altering the A2058 nucleotide, such as the A2058G substitution, can also reduce macrolide binding affinity and confer resistance researchgate.netplos.orgnih.gov. These ribosomal target modifications are crucial as they not only confer resistance to macrolides but often lead to cross-resistance with other antibiotic classes that share the same binding site, such as lincosamides and streptogramin B (MLSB phenotype) frontiersin.orgnih.govplos.orgnih.gov. Rosaramicin (B1679535) itself has shown activity against strains with erm methyltransferase modifications, suggesting a potentially altered interaction profile compared to other macrolides vulcanchem.com.

Efflux Pump Systems and Reduced Intracellular Concentration (e.g., mdf(A) gene)

Another major resistance strategy employed by bacteria is the active extrusion of antibiotics from the cell via efflux pump systems. These pumps, often located in the bacterial cell membrane, reduce the intracellular concentration of the antibiotic below the level required for effective inhibition of protein synthesis microbeonline.commicrobiologyresearch.org. Several families of efflux pumps are implicated in macrolide resistance, including the Major Facilitator Superfamily (MFS) and the ATP-binding cassette (ABC) transporters microbeonline.comasm.orgnih.gov.

Specific genes associated with macrolide efflux include mef (macrolide efflux) genes, such as mefA and mefE, which typically confer resistance to 14- and 15-membered macrolides microbeonline.complos.orgajgreenchem.com. The mdfA gene, also belonging to the MFS family, has been identified in E. coli and is known to efflux various drugs, including macrolides microbiologyresearch.orgmdpi.comnih.govasm.org. While efflux-mediated resistance is often associated with moderate resistance levels and may not confer broad cross-resistance, it remains a significant mechanism for evading macrolide action plos.orgplos.org.

Enzymatic Inactivation Mechanisms (e.g., Macrolide Phosphotransferases, Macrolide Esterases)

Bacteria can also develop resistance through the enzymatic inactivation of macrolide antibiotics. This mechanism involves enzymes that chemically modify the antibiotic, rendering it biologically inactive. The primary enzymes responsible for macrolide inactivation are macrolide phosphotransferases (encoded by mph genes) and macrolide esterases (encoded by ere genes) microbeonline.comasm.orgdroracle.aimdpi.com.

Macrolide phosphotransferases typically add a phosphate (B84403) group to the 2'-hydroxyl group of the amino sugar moiety of the macrolide, thereby preventing its interaction with the ribosomal target asm.orgmdpi.com. Several mph genes have been identified, with mphA being particularly prevalent in Enterobacteriaceae mdpi.com. Macrolide esterases, on the other hand, hydrolyze the ester bond within the macrolactone ring, leading to the inactivation of the antibiotic nih.govmdpi.com. While these enzymes are more commonly observed in Gram-negative bacteria, their presence contributes to the diverse resistance landscape mdpi.comcmpt.ca.

Research into Resistance Development Potential and Cross-Resistance Patterns

The development of antibiotic resistance is a dynamic process influenced by selective pressures, such as antibiotic use, and the inherent ability of bacteria to acquire resistance genes through horizontal gene transfer nih.govajgreenchem.com. Resistance mechanisms, particularly ribosomal modifications mediated by erm genes, often lead to broad cross-resistance. This means that resistance to one macrolide can confer resistance to other macrolides, as well as to lincosamides and streptogramins B (MLSB phenotype) frontiersin.orgplos.orgnih.govplos.org.

The induction of resistance genes is often linked to the presence of the antibiotic itself, creating a feedback loop that can amplify resistance nih.govcmpt.ca. Understanding the potential for resistance development and the patterns of cross-resistance is crucial for predicting treatment outcomes and designing effective therapeutic strategies. For instance, the widespread use of macrolides in treating various infections, including respiratory tract infections, has been a driving factor in the emergence and selection of resistant strains nih.govfrontiersin.org.

Biotechnological and Synthetic Approaches to Circumvent Resistance

In response to the growing threat of macrolide resistance, significant research efforts are focused on developing strategies to circumvent these mechanisms. These approaches span biotechnological innovations and the design of novel synthetic compounds.

Development of Novel Analogs and Potentiators: Research into new macrolide analogs aims to retain antibacterial activity while overcoming existing resistance mechanisms. This includes designing molecules that can evade efflux pumps or bind effectively to modified ribosomes plos.org. Antibiotic potentiators or adjuvants are compounds that, when combined with existing antibiotics, can enhance their efficacy or inhibit resistance mechanisms, thereby restoring activity against resistant strains nih.govlongdom.org.

Synthetic Biology and Dual-Action Antibiotics: Synthetic biology offers tools to engineer microorganisms for novel antibiotic production or to create entirely new antimicrobial agents. A notable development is the creation of "macrolones," synthetic antibiotics that target two distinct cellular mechanisms simultaneously—protein production and DNA structure. This dual-action approach makes it exceedingly difficult for bacteria to develop resistance, as they would need to evolve defenses against both targets concurrently scitechdaily.com.

Genomic and Metagenomic Mining: Biotechnological approaches like genomic and metagenomic mining allow for the discovery of novel antibiotic-encoding gene clusters from uncultured microorganisms or environmental samples, potentially yielding new classes of antibiotics or resistance-modifying compounds longdom.org.

Targeting Resistance Mechanisms: Strategies also include developing agents that specifically inhibit resistance mechanisms, such as efflux pump inhibitors or compounds that neutralize inactivating enzymes. While effective inhibitors for macrolide phosphotransferases and esterases are still under development, their identification could significantly potentiate macrolide activity mdpi.comlongdom.org.

These diverse strategies highlight the ongoing scientific endeavor to combat bacterial resistance and preserve the utility of essential antibiotic classes like macrolides.

Compound Name List:

Rosaramicin butyrate (B1204436)

Rosaramicin

Azithromycin

Clarithromycin

Telithromycin

Lincosamides

Streptogramin B

Structural Modification and Structure Activity Relationship Sar Research

Rational Design and Synthesis of Rosaramicin (B1679535) Butyrate (B1204436) Analogs

The rational design of rosaramicin analogs, including potential derivatives like rosaramicin butyrate, is centered on modifying its core structure to improve its therapeutic profile. The primary goals of these modifications are to broaden the antibacterial spectrum, increase potency against resistant strains, and alter physicochemical properties. The rosaramicin molecule presents several reactive sites for chemical modification, including hydroxyl groups, double bonds, and the aldehyde group.

Impact of Modifications at Specific Chemical Positions on Biological Activity

The biological activity of rosaramicin derivatives is highly dependent on the nature and position of chemical modifications. SAR studies have provided valuable insights into which parts of the molecule are essential for its antimicrobial action and which can be altered to achieve improved characteristics.

A significant modification explored in rosaramicin is the reduction of the double bond at the C-10,11 position of the aglycone ring. This transformation results in the formation of 10,11-dihydrorosamicin. Both chemical synthesis and biotransformation have been used to produce this analog nih.govnih.gov. Research has shown that this specific structural change can lead to a notable enhancement of antibacterial activity, particularly against resistant pathogens.

A study utilizing a recombinant Streptomyces venezuelae strain as a biocatalyst successfully converted rosamicin to 10,11-dihydrorosamicin. The resulting analog demonstrated a two- to four-fold increase in antibacterial activity against two strains of methicillin-resistant Staphylococcus aureus (MRSA) when compared to the parent rosamicin compound nih.govresearchgate.net. This suggests that the C-10,11 double bond is not essential for antibacterial efficacy and that its saturation can favorably influence the interaction of the macrolide with its ribosomal target in certain bacterial species. The affinity of dihydrorosaramicin for the E. coli ribosome has been shown to be in good agreement with its minimal inhibitory concentration (MIC) nih.gov.

| Compound | Organism | MIC (µg/mL) | Fold Improvement |

| Rosaramicin | MRSA (Strain 1) | >128 | - |

| 10,11-dihydrorosamicin | MRSA (Strain 1) | 64 | 2x |

| Rosaramicin | MRSA (Strain 2) | 64 | - |

| 10,11-dihydrorosamicin | MRSA (Strain 2) | 16 | 4x |

Table 1: Comparison of in vitro antibacterial activity of Rosaramicin and its 10,11-dihydro analog against two strains of Methicillin-Resistant Staphylococcus aureus (MRSA). Data derived from research on the biotransformation of rosamicin nih.govresearchgate.net.

Rosaramicin possesses two primary hydroxyl groups, at the C-3 and C-2' positions, which are amenable to esterification reactions such as acetylation or butyrylation google.com. The formation of esters modifies the lipophilicity and steric properties of the molecule, which can influence its absorption, distribution, and interaction with the bacterial ribosome. The 2'-hydroxyl group on the desosamine (B1220255) sugar is generally more reactive to esterification than the 3-hydroxyl group on the macrolactone ring google.com.

While specific biological activity data for this compound is not extensively detailed in available literature, the general principle of esterification is a well-established strategy in macrolide chemistry. Modifying the ionic and lipophilic character of an antibiotic through esterification can strongly influence its spectrum of antibacterial activity nih.gov. For other macrolides, such modifications have been used to create prodrugs with improved oral absorption or to alter the pharmacokinetic profile. The introduction of a butyrate group would increase the molecule's lipophilicity, which could potentially enhance its ability to penetrate bacterial cell membranes. However, it could also sterically hinder the crucial interactions between the desosamine sugar and the ribosome, potentially reducing activity. The precise effect of such a modification would require empirical testing.

Role of Saccharide and Aglycone Moieties in Bioactivity

The antimicrobial activity of rosaramicin is a composite function of its two main components: the 16-membered aglycone (macrolactone ring) and the D-desosamine saccharide (sugar) moiety.

The aglycone moiety serves as the structural scaffold for the molecule. While the desosamine sugar provides the primary anchor point to the ribosome, the macrolactone ring itself also makes important contacts with the ribosomal RNA within the peptide exit tunnel nih.gov. Modifications to the aglycone, such as the C-10,11 double bond reduction, demonstrate that this part of the molecule can be fine-tuned to modulate the potency and spectrum of activity nih.gov. Therefore, the aglycone is not merely a passive scaffold but an active participant in the antibiotic's function.

Elucidation of Key Pharmacophores and Functional Groups for Antimicrobial Efficacy

Based on SAR studies of rosaramicin and related 16-membered macrolides, several key pharmacophoric features have been identified as essential for antimicrobial efficacy.

The D-desosamine Sugar at C-5: This is arguably the most critical component of the pharmacophore. Its presence is required for ribosomal binding and antibacterial action wikipedia.orgacs.org. The 2'-hydroxyl and the 3'-dimethylamino groups are specific functional groups on this sugar that are vital for high-affinity interaction with 23S rRNA nih.gov.

The 16-Membered Macrolactone Ring: This provides the necessary three-dimensional structure to correctly position the desosamine sugar and other functional groups for interaction with the ribosome.

The Aldehyde Group (at C-20): The side chain containing the aldehyde group contributes to the molecule's interaction within the ribosomal tunnel. Modifications at this position can influence potency.

Pharmacokinetic and Metabolic Research Non Human Models

Absorption and Distribution Studies in Animal Models

Studies investigating the absorption and distribution of rosaramicin (B1679535) in animal models, particularly dogs, have established key pharmacokinetic parameters. Following intravenous (IV) administration in dogs, rosaramicin exhibited rapid plasma level decline, characterized by a distribution phase half-life of approximately 0.22 hours and an elimination phase half-life of about 0.97 hours. The drug demonstrated a notable apparent volume of distribution of 3.43 liters/kg, suggesting extensive distribution into tissues. Total body clearance was calculated at 106 mg/min·kg, further indicating significant distribution or metabolism. When administered orally, the absorption of rosaramicin in dogs was found to be approximately 58%, leading to an absolute bioavailability of 35% nih.gov. While specific studies on rosaramicin butyrate's absorption and distribution in rats are not detailed in the provided literature, general studies on rosaramicin in rats and dogs indicate significant fecal excretion after IV administration, suggesting a role for biliary excretion in the disposition of the compound asm.org.

Table 1: Pharmacokinetic Parameters of Rosaramicin in Dogs

| Parameter | Value |

| Distribution Phase Half-life (h) | 0.22 |

| Elimination Phase Half-life (h) | 0.97 |

| Apparent Volume of Distribution (L/kg) | 3.43 |

| Total Body Clearance (mg/min·kg) | 106 |

| Oral Absorption (%) | 58 |

| Absolute Bioavailability (%) | 35 |

Biotransformation Pathways and Metabolite Identification

Research indicates that rosaramicin undergoes extensive metabolism in animal models. In dogs, the area under the plasma concentration-time curve for unchanged rosaramicin was significantly lower than that for total radioactivity, accounting for only 5% after oral administration and 8% after IV administration. This disparity points to substantial biotransformation of the parent drug nih.gov. While specific metabolite identification studies for rosaramicin butyrate (B1204436) in non-human models are limited in the provided data, studies on rosaramicin in humans identified "20-bis-ureidorosaramicin" as a major metabolite. This metabolite constituted a significant portion of the radioactivity in both urine (17-38%) and feces (26-29%) asm.org. The presence of such metabolites highlights the complex metabolic pathways involved in the disposition of rosaramicin and its derivatives.

Table 2: Extent of Metabolism of Rosaramicin in Dogs

| Species | Administration Route | Unchanged Rosaramicin AUC (% of Total Radioactivity AUC) | Metabolism Extent |

| Dogs | Oral | 5% | Extensive |

| Dogs | Intravenous (IV) | 8% | Extensive |

Table 3: Identification of a Major Rosaramicin Metabolite (Human Study Context)

| Metabolite | Found In | Radioactivity Percentage (Urine) | Radioactivity Percentage (Feces) |

| 20-bis-ureidorosaramicin | Urine | 17-38% | - |

| 20-bis-ureidorosaramicin | Feces | - | 26-29% |

Excretion Routes and Elimination Profiles in Non-Human Species

The excretion of rosaramicin and its metabolites has been characterized in animal models. In dogs, following IV administration, total radioactivity recovered in urine accounted for approximately 24% of the administered dose, while fecal excretion represented a substantial 71%. After oral administration in dogs, urinary excretion accounted for about 17% of the dose, with fecal excretion comprising approximately 68% nih.gov. Studies in both rats and dogs have indicated that a significant portion, around 70%, of an intravenously administered dose is excreted into the feces, suggesting that biliary excretion plays a crucial role in the elimination of rosaramicin and its metabolites asm.org. Unchanged rosaramicin was found in minimal amounts in the urine of dogs nih.gov.

Table 4: Excretion Profile of Rosaramicin in Dogs

| Route (Administration) | Percentage of Dose Recovered (%) |

| Urine (IV) | 24 |

| Feces (IV) | 71 |

| Urine (Oral) | 17 |

| Feces (Oral) | 68 |

Table 5: Fecal Excretion Context in Rats and Dogs

| Species | Administration Route | Primary Excretion Route | Percentage of Dose Recovered (%) |

| Rats | Intravenous (IV) | Feces | ~70% |

| Dogs | Intravenous (IV) | Feces | ~70% |

Influence of Butyrate Moiety on Pharmacokinetic Properties

The butyrate moiety in this compound suggests a potential prodrug strategy, where the butyrate ester linkage might be cleaved in vivo to release the active rosaramicin. While extensive research on the specific pharmacokinetic impact of the butyrate moiety on rosaramicin itself is not detailed in the provided literature, the general concept of using butyrate as a prodrug component for improved delivery or altered pharmacokinetic profiles is recognized in other therapeutic contexts nih.gov. Such modifications are often employed to enhance absorption, distribution, or to achieve sustained release. However, direct comparative pharmacokinetic data detailing how the butyrate moiety specifically influences the absorption, distribution, metabolism, or excretion of rosaramicin, as opposed to rosaramicin alone, is not explicitly presented in the retrieved studies. The available data primarily characterizes the pharmacokinetic and metabolic profile of rosaramicin itself.

Advanced Research Methodologies and Future Research Directions

Application of Advanced Spectroscopic and Structural Elucidation Techniques

The structural confirmation and characterization of Rosaramicin (B1679535) Butyrate (B1204436) rely on a suite of advanced spectroscopic and structural elucidation techniques. These methods are crucial for verifying its identity, purity, and structural integrity, providing foundational data for all subsequent research.

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight and elemental composition of Rosaramicin Butyrate. For instance, mass spectrometry has revealed a molecular weight of approximately 697.4 sciencepub.net and an exact mass of 651.3982, corresponding to a molecular formula of C₃₅H₅₇NO₁₀ biosynth.comgenome.jpuni.luncats.io. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that aid in structural identification and confirmation, particularly useful when analyzing complex macrolide structures mdpi.com. Predicted collision cross-section (CCS) values for various adducts have also been calculated, aiding in its characterization uni.lu.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule, showing characteristic absorption bands sciencepub.net. UV-Vis spectroscopy can detect chromophores within the molecule, with this compound exhibiting a maximum absorption peak at 240 nm, attributed to a conjugated carbonyl grouping sciencepub.net.

X-ray Crystallography: While not explicitly detailed in the provided search results for this compound itself, X-ray crystallography is a standard technique for definitive structural elucidation, providing a three-dimensional atomic model of the compound.

Data Table 9.1.1: Spectroscopic Characterization Data of this compound

| Technique | Key Finding | Reference |

| ¹H NMR | Aldehyde group signal at ~9.88 ppm | sciencepub.net |

| Mass Spectrometry | Molecular weight ~697.4, Exact mass 651.3982 | sciencepub.netgenome.jpuni.lu |

| Mass Spectrometry | Molecular Formula: C₃₅H₅₇NO₁₀ | biosynth.comgenome.jpuni.lu |

| UV-Vis Spectroscopy | Maximum absorption peak at 240 nm | sciencepub.net |

| IR Spectroscopy | Characteristic absorption bands present | sciencepub.net |

Omics Approaches in Response to this compound Exposure

Omics approaches, including genomics, proteomics, and metabolomics, offer powerful tools to understand the cellular and molecular responses of organisms or biological systems upon exposure to this compound. These methodologies can reveal intricate pathways affected by the compound, identify potential targets, and uncover mechanisms of action or resistance.

Genomics/Transcriptomics: While specific studies detailing genomic or transcriptomic responses to this compound were not directly found in the provided search results, these techniques would typically be employed to analyze changes in gene expression profiles. For example, researchers might investigate how this compound exposure alters the transcription of genes involved in protein synthesis, cell wall integrity, or metabolic pathways in susceptible microorganisms.

Proteomics: Proteomics would be used to identify and quantify changes in protein abundance or post-translational modifications in response to this compound. This could reveal which cellular proteins are directly targeted by the antibiotic or which proteins are upregulated or downregulated as part of a cellular defense or resistance mechanism.

Metabolomics: Metabolomics would provide insights into the changes in small molecule metabolites within a cell or organism. This could highlight alterations in metabolic pathways, such as energy production, biosynthesis, or detoxification, that are influenced by this compound. For instance, studies on other short-chain fatty acids like butyrate have shown effects on gene expression related to biofilm formation frontiersin.orgbodybio.co.uk, suggesting similar investigations could be valuable for this compound.

Computational Modeling and In Silico Drug Design for Novel Analogs

Computational approaches are indispensable for accelerating drug discovery and development by predicting molecular interactions, designing new compounds, and optimizing existing ones.

Molecular Docking and Simulation: Molecular docking simulations are used to predict the binding affinity and orientation of this compound (or its analogs) to target molecules, such as bacterial ribosomes or other essential proteins. Studies involving molecular docking often report binding energies, interaction patterns with specific amino acid residues, and root mean square deviation (RMSD) values to assess complex stability nih.govmdpi.comchemrxiv.orgchemmethod.com. While direct docking studies for this compound were not found, this methodology is standard for understanding drug-target interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish correlations between the chemical structure of compounds and their biological activity. Such analyses can guide the design of novel analogs of this compound with improved efficacy, altered spectrum of activity, or reduced resistance potential. QSAR studies typically involve analyzing various physicochemical descriptors of molecules to predict their biological outcomes nih.govresearchgate.net.

In Silico Drug Design: Computational tools can be used to design novel analogs of this compound by modifying its chemical structure based on QSAR insights or by exploring virtual chemical libraries. This process aims to identify compounds with enhanced pharmacological properties, such as better bioavailability or target specificity, for further experimental validation.

Data Table 9.3.1: Computational Modeling Parameters and Potential Outcomes

| Computational Method | Purpose | Potential Output/Metric |

| Molecular Docking | Predict binding affinity and mode to target proteins (e.g., ribosome) | Binding energy (kcal/mol), RMSD, interaction sites |

| QSAR Analysis | Correlate chemical structure with biological activity | Predictive models, activity scores, descriptor importance |

| In Silico Drug Design | Generate novel molecular structures with improved properties | Novel analog structures, predicted ADMET properties |

Exploration of Novel Delivery Systems for Enhanced Bioavailability and Target Specificity in Research Settings

The development of advanced delivery systems is critical for optimizing the research utility of compounds like this compound, aiming to improve their bioavailability, stability, and targeted delivery to specific sites or cells.

Nanoparticle Formulations: Nanoparticle-based delivery systems, such as liposomes or nanostructured lipid carriers (NLCs), can encapsulate drugs to protect them from degradation, control their release, and enhance their absorption. While specific studies on this compound encapsulated in nanoparticles were not detailed, research in this area often evaluates encapsulation efficiency, particle size, and release profiles nih.govgoogleapis.com. Patents also list this compound among various antibiotic compounds for potential use in nanoparticle compositions googleapis.comgoogle.comgoogleapis.comgoogle.comgoogleapis.com.

Prodrug Strategies: Esterification, such as the butyrate ester in this compound, can itself be considered a prodrug strategy to modify a parent compound's properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the pharmacokinetics of Rosaramicin itself has involved studies on its metabolism and excretion, with [¹⁴C]rosaramicin prepared using [¹⁴C]sodium butyrate as a precursor asm.org.

Targeted Delivery: Research into targeted delivery systems aims to deliver this compound specifically to infection sites or affected tissues, thereby increasing local concentration and minimizing systemic exposure. This could involve conjugation to targeting ligands or incorporation into carrier systems that accumulate at specific sites.

Role of this compound in Biofilm Formation Research

Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents and host defenses. Research into the role of this compound in biofilm formation is crucial for understanding its potential as an anti-biofilm agent.

Inhibition of Biofilm Formation: Studies on macrolide antibiotics, in general, have explored their effects on bacterial biofilms. For example, some compounds have been investigated for their ability to inhibit biofilm formation by Pseudomonas aeruginosa plos.org. While direct evidence for this compound's specific anti-biofilm activity was not found in the provided snippets, the general class of macrolides and related compounds like butyrate (a short-chain fatty acid) are known to influence biofilm formation and matrix production frontiersin.orgbodybio.co.uk. Butyrate, for instance, can alter the extracellular polymeric substances (EPS) and influence gene expression related to biofilm formation bodybio.co.uk.

Quorum Sensing Interference: Bacterial quorum sensing (QS) is a cell-to-cell communication system that regulates various bacterial behaviors, including biofilm formation and virulence factor production plos.orgscielo.brmdpi.com. Compounds that interfere with QS (QSIs) can disrupt these processes. Research into QS inhibitors is a significant area for developing strategies against biofilms and antibiotic resistance plos.orgscielo.brmdpi.com. While not directly linked to this compound in the provided results, understanding its potential interaction with QS pathways could be a future research avenue.

Antimicrobial Activity within Biofilms: The efficacy of antibiotics against bacteria residing within biofilms is often significantly reduced compared to planktonic cultures mdpi.com. Future research could investigate the minimum inhibitory concentrations (MICs) of this compound against bacteria in established biofilms, comparing its activity to that against free-swimming (planktonic) cells.

Data Table 9.5.1: Potential Biofilm-Related Research Parameters for this compound

| Research Area | Parameter to Investigate | Potential Outcome/Metric |

| Biofilm Inhibition | Minimum Inhibitory Concentration (MIC) against biofilms | MIC value (µg/mL) against specific biofilm-forming bacteria |

| Biofilm Disruption | Percentage of biofilm biomass reduction | % reduction at tested concentrations |

| Quorum Sensing Interference | Inhibition of QS signaling molecules (e.g., AHLs) | IC₅₀ values for QS inhibition |

| Resistance Profiling | MIC against biofilm-associated resistant strains | Comparative MIC values (biofilm vs. planktonic) |

Q & A

Q. What experimental methodologies are recommended for determining the antimicrobial efficacy of Rosaramicin butyrate against Gram-negative pathogens?

To assess antimicrobial efficacy, use standardized protocols such as broth microdilution or agar dilution assays to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, in studies targeting Campylobacter fetus subsp. jejuni, this compound demonstrated MIC values of 0.5 µg/mL, comparable to erythromycin and gentamicin . Include controls for solvent effects (e.g., butyrate derivatives) and validate results with clinical isolates to ensure translational relevance.

Q. How is this compound synthesized and characterized in laboratory settings?

this compound, a macrolide ester, is typically synthesized via esterification of Rosaramicin with butyric anhydride under controlled pH and temperature. Purification involves column chromatography, followed by structural confirmation using NMR (e.g., ¹H and ¹³C spectra for ester linkage verification) and HPLC for purity assessment. Ensure characterization aligns with guidelines for novel derivatives, including spectral data and reproducibility metrics .

Q. What in vitro models are suitable for studying this compound’s pharmacokinetic properties?

Use Caco-2 cell monolayers to evaluate intestinal permeability and hepatic microsomes for metabolic stability studies. Measure parameters like apparent permeability (Papp) and intrinsic clearance (Clint). For butyrate-specific interactions, consider gut microbiome co-culture models to assess bacterial metabolism of the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across bacterial strains?

Contradictions may arise from strain-specific resistance mechanisms or variations in experimental conditions (e.g., inoculum size, growth media). Conduct comparative studies using identical protocols across strains, and perform genomic analysis (e.g., resistance gene profiling) to identify mechanistic outliers. For example, Campylobacter strains with efflux pump overexpression may show reduced susceptibility .

Q. What experimental designs optimize the study of this compound’s anti-inflammatory effects in immune-related diseases?

Employ murine models of systemic lupus erythematosus (SLE) or psoriasis, administering this compound orally or intraperitoneally. Monitor biomarkers like IL-6, TNF-α, and butyrate receptor (GPR109A) expression. Include butyrate-alone controls to distinguish macrolide-specific effects from butyrate-mediated immunomodulation .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Discrepancies often stem from bioavailability limitations or gut microbiota interactions. Use isotopic labeling (e.g., ¹⁴C-Rosaramicin butyrate) to track absorption and metabolism in animal models. Integrate fecal metabolite profiling to identify bacterial degradation products, as butyrate esters are prone to hydrolysis by microbial enzymes .

Methodological Challenges & Solutions

Q. What strategies ensure reproducibility in this compound’s antimicrobial assays?

Q. How can researchers validate the specificity of this compound’s mechanism of action?

Combine RNA sequencing and proteomics to identify target pathways. For macrolides, ribosomal binding assays (e.g., competitive inhibition with erythromycin) can confirm target engagement. For butyrate-mediated effects, use GPR109A knockout models to isolate receptor-dependent pathways .

Data Interpretation & Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. For microbiome-related studies, apply multivariate analyses (e.g., PERMANOVA) to assess butyrate’s impact on microbial diversity. Report confidence intervals and effect sizes to enhance interpretability .

Q. How should conflicting data on butyrate’s role in metabolic regulation be addressed in this compound research?

Butyrate’s effects vary by tissue type and metabolic state. Design studies with stratified cohorts (e.g., high-fat diet vs. normal diet) and measure tissue-specific endpoints (e.g., hepatic gluconeogenesis, adipose lipolysis). Cite recent reviews highlighting context-dependent butyrate signaling .

Ethical & Reproducibility Considerations

Q. What guidelines ensure ethical reporting of this compound’s preclinical data?

Follow ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, randomization, and blinding. For human microbiota studies, obtain informed consent for fecal sample use and adhere to institutional review board protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.